molecular formula C26H34N4O4 B2994696 Fmoc-l-homoarg(et)2-oh hydrochloride salt CAS No. 1864003-26-8

Fmoc-l-homoarg(et)2-oh hydrochloride salt

Cat. No.: B2994696
CAS No.: 1864003-26-8
M. Wt: 466.582
InChI Key: PPJZMFWCVWKLHC-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-l-homoarg(et)2-oh hydrochloride salt is a derivative of amino acids with protecting groups. It is commonly used in the synthesis of peptides containing homoarginine, a non-standard amino acid. The compound is characterized by its molecular formula C26H34N4O4·HCl and a molecular weight of 503.07 .

Scientific Research Applications

Chemistry

In chemistry, Fmoc-l-homoarg(et)2-oh hydrochloride salt is used in the synthesis of peptides and proteins. It serves as a building block for the incorporation of homoarginine into peptide sequences, which can alter the properties and functions of the resulting peptides .

Biology

In biological research, peptides containing homoarginine are studied for their potential biological activities. These peptides can interact with various biological targets, including enzymes and receptors, making them valuable tools for studying protein-protein interactions and enzyme mechanisms .

Medicine

In medicine, homoarginine-containing peptides are explored for their therapeutic potential. These peptides can be designed to mimic natural proteins or to inhibit specific enzymes, offering potential treatments for various diseases .

Industry

In the industrial sector, this compound is used in the production of custom peptides for research and development. It is also employed in the synthesis of peptide-based materials and coatings .

Mechanism of Action

Target of Action

It is used as a building block for the synthesis ofGnRH antagonist - Ganirelix acetate , which suggests that its targets could be related to the gonadotropin-releasing hormone (GnRH) pathway .

Result of Action

As a building block in the synthesis of Ganirelix acetate, it likely contributes to the overall antagonistic effect on the GnRH receptor, influencing the release of gonadotropin-II and growth hormone .

Action Environment

It is noted that the compound should be stored at temperatures equal to or less than -4°c , suggesting that temperature could be a significant environmental factor affecting its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-l-homoarg(et)2-oh hydrochloride salt typically involves the protection of the amino group of homoarginine with a fluorenylmethyloxycarbonyl (Fmoc) group. The reaction conditions often include the use of organic solvents and reagents such as diethylamine and fluorenylmethyloxycarbonyl chloride. The reaction is carried out under controlled temperature and pH conditions to ensure the selective protection of the amino group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents. The product is then purified using techniques such as crystallization and chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Fmoc-l-homoarg(et)2-oh hydrochloride salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected homoarginine derivatives and various functionalized peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of homoarginine, which imparts distinct properties to the peptides it is incorporated into. Homoarginine-containing peptides can exhibit different biological activities and stability profiles compared to those containing standard amino acids .

Properties

IUPAC Name

(2S)-6-[bis(ethylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O4.ClH/c1-3-27-25(28-4-2)29-16-10-9-15-23(24(31)32)30-26(33)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22;/h5-8,11-14,22-23H,3-4,9-10,15-17H2,1-2H3,(H,30,33)(H,31,32)(H2,27,28,29);1H/t23-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZCKIIJZGKYEN-BQAIUKQQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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